![molecular formula C12H6Br2 B184193 1,2-Dibromoacenaphthylene CAS No. 13019-33-5](/img/structure/B184193.png)
1,2-Dibromoacenaphthylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromoacenaphthylene, also known as DBAN, is a synthetic compound that belongs to the family of acenaphthylene derivatives. This compound has been widely studied for its potential applications in scientific research due to its unique chemical properties and biological activities.
Wirkmechanismus
The mechanism of action of 1,2-Dibromoacenaphthylene is not fully understood, but it is believed to act as an electrophile due to the presence of the bromine atoms. This compound can react with nucleophiles such as amines and thiols, leading to the formation of covalent bonds.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antimicrobial activities. This compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,2-Dibromoacenaphthylene in lab experiments is its high reactivity and versatility, which allows for the synthesis of a wide range of organic compounds and materials. However, this compound can be toxic and hazardous to handle, and proper safety precautions should be taken when working with it.
Zukünftige Richtungen
There are several potential future directions for the study of 1,2-Dibromoacenaphthylene, including the development of new synthetic methods for its preparation, the exploration of its biological activities and mechanisms of action, and the synthesis of novel organic compounds and materials based on its structure. Additionally, further studies are needed to evaluate the toxicity and safety of this compound for various applications.
Synthesemethoden
The synthesis of 1,2-Dibromoacenaphthylene can be achieved through several methods, including the reaction of acenaphthylene with bromine in the presence of a catalyst such as iron or copper. Another method involves the reaction of acenaphthene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromoacenaphthylene has been studied for its potential applications in various scientific research fields, including organic synthesis, material science, and medicinal chemistry. This compound has been used as a building block for the synthesis of novel organic compounds and materials with unique properties.
Eigenschaften
13019-33-5 | |
Molekularformel |
C12H6Br2 |
Molekulargewicht |
309.98 g/mol |
IUPAC-Name |
1,2-dibromoacenaphthylene |
InChI |
InChI=1S/C12H6Br2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H |
InChI-Schlüssel |
HIZFJKUEOHPPMO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Br)Br |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.